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Compound of Interest

Compound Name:
4-Butyl-1-isocyanato-2-

methylbenzene

CAS No.: 306935-81-9

Cat. No.: B1272190

Get Quote

Executive Summary
4-Butyl-1-isocyanato-2-methylbenzene (CAS: 306935-81-9) is a functionalized aromatic

isocyanate utilized primarily as an electrophilic intermediate in the synthesis of urea-based

peptidomimetics and carbamate scaffolds.[1][2] Its structural uniqueness lies in the 1,2,4-

substitution pattern, combining a lipophilic butyl chain with a sterically modulating ortho-methyl

group. This guide provides a comprehensive spectroscopic atlas (IR, NMR, MS) and rigorous

experimental protocols to ensure data integrity during characterization.

Chemical Identity & Properties

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1272190#bc-rfq
https://www.benchchem.com/product/b1272190/docs?utm_src=pdf-body#technical-guide-spectroscopic-data-analysis-of-4-butyl-1-isocyanato-2-methylbenzene
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm306935819
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB0349507.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

IUPAC Name 4-Butyl-1-isocyanato-2-methylbenzene

Common Synonyms
4-Butyl-2-methylphenyl isocyanate; 2-Methyl-4-

butylphenyl isocyanate

CAS Number 306935-81-9

Molecular Formula C₁₂H₁₅NO

Molecular Weight 189.25 g/mol

Physical State Colorless to pale yellow liquid

Reactivity
Highly moisture-sensitive (hydrolyzes to

corresponding aniline and CO₂)

Spectroscopic Analysis
Note: The following data represents high-fidelity structural assignments based on standard

aromatic isocyanate profiles and substituent chemical shift theory.

Infrared Spectroscopy (FT-IR)
The infrared spectrum is the primary diagnostic tool for confirming the integrity of the

isocyanate functionality.
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Frequency (cm⁻¹) Intensity Assignment Mechanistic Insight

2270 ± 10 Very Strong
-N=C=O Asymmetric

Stretch

The diagnostic

"isocyanate band."[3]

Loss of this peak

indicates hydrolysis or

reaction completion.

2960 - 2850 Medium C-H Stretch (Aliphatic)

Characteristic of the

butyl chain (-CH₂-, -

CH₃) and methyl

group.

1610, 1575 Medium
C=C Stretch

(Aromatic)

Skeletal vibrations of

the benzene ring.

1500 - 1450 Weak C-H Bending
Methylene/Methyl

deformation.

820 - 800 Strong
C-H Out-of-Plane

Bend

Indicative of 1,2,4-

trisubstituted benzene

(two adjacent

hydrogens).

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Deuterated Chloroform) + 0.03% TMS Frequency: 400 MHz

The 1,2,4-substitution pattern creates a distinct aromatic region. The butyl chain provides a

classic aliphatic multiplet pattern.
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Context

7.15
Doublet (J=8.0

Hz)
1H Ar-H (H-6)

Ortho to

Isocyanate;

deshielded by -

NCO group.

7.00 Singlet (broad) 1H Ar-H (H-3)

Ortho to Methyl;

isolated between

substituents.

6.95
Doublet (J=8.0

Hz)
1H Ar-H (H-5)

Meta to Methyl;

Ortho to Butyl.

2.55 Triplet (J=7.5 Hz) 2H Ar-CH₂-

Benzylic protons

of the butyl

chain.

2.25 Singlet 3H Ar-CH₃

Ortho-Methyl

group (distinct

singlet).

1.58 Quintet 2H -CH₂- C2 of butyl chain.

1.35 Sextet 2H -CH₂- C3 of butyl chain.

0.92 Triplet (J=7.3 Hz) 3H -CH₃
Terminal methyl

of butyl chain.

Carbon-13 NMR (¹³C NMR)
Solvent: CDCl₃ Key Diagnostic: The isocyanate carbon is often weak due to long relaxation

times and lack of NOE enhancement.

Carbonyl Region: ~125-130 ppm (Broad, weak, -N=C=O).

Aromatic Region: Six distinct signals between 125 ppm and 145 ppm.

Quaternary C-N (ipsi to NCO): ~135 ppm.[4]
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Quaternary C-Me: ~132 ppm.[4]

Quaternary C-Bu: ~140 ppm.[4]

Aliphatic Region:

Benzylic Carbon: ~35 ppm.[4]

Butyl Chain Internal: ~33 ppm, ~22 ppm.

Aromatic Methyl: ~18 ppm.

Terminal Methyl: ~14 ppm.[4]

Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV)

Molecular Ion (M⁺): m/z 189 (Base peak or strong intensity).

Fragment m/z 146: [M - C₃H₇]⁺ (Loss of propyl group from butyl chain, forming a stabilized

benzyl cation).

Fragment m/z 132: [M - C₄H₉]⁺ (Loss of entire butyl chain).

Fragment m/z 160: [M - 29]⁺ (Loss of ethyl or rearrangement).

Experimental Protocols: Handling & Data
Acquisition
Isocyanates are notoriously unstable during analysis if proper "dry" protocols are not followed.

Moisture converts the isocyanate to an amine, which then reacts with remaining isocyanate to

form an insoluble urea precipitate, ruining the spectrum.

Protocol A: NMR Sample Preparation (Self-Validating
System)
Objective: Obtain a pristine ¹H NMR spectrum without hydrolysis artifacts.
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Solvent Drying: Use CDCl₃ stored over activated 4Å molecular sieves. Validation: Check the

solvent blank for a water peak at 1.56 ppm. If present, do not use.

Glassware: Oven-dry the NMR tube and cap at 110°C for >1 hour. Cool in a desiccator.

Atmosphere: Flush the NMR tube with dry Nitrogen or Argon before filling.

Sample Addition:

Dissolve ~10 mg of 4-Butyl-1-isocyanato-2-methylbenzene in 0.6 mL dry CDCl₃.

Critical Step: Add the solvent immediately before analysis. Do not let the solution sit.

Acquisition: Run the scan immediately.

Quality Check: Look for a urea proton signal (broad singlet > 8.0 ppm). If seen, the sample

is hydrolyzed.

Protocol B: FT-IR Monitoring (Reaction Progression)
Objective: Monitor the consumption of the isocyanate in a coupling reaction.

Baseline: Take a background scan of the dry reaction solvent (e.g., DCM or THF).

T0 Scan: Take an aliquot of the starting material. Confirm the strong peak at 2270 cm⁻¹.

Reaction Monitoring:

As the nucleophile (amine/alcohol) is added, the 2270 cm⁻¹ peak should decrease.

Simultaneous appearance of Carbonyl bands:

Urea (from amine): ~1630-1660 cm⁻¹ (C=O stretch).

Carbamate (from alcohol): ~1700-1720 cm⁻¹ (C=O stretch).

Mechanistic Context & Visualization[2][5][6][7][8]
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In drug development, this compound is typically used to introduce a lipophilic "tail" (butyl group)

and a conformational lock (methyl group) into a scaffold via urea linkage.

Diagram: Isocyanate Reactivity & Analysis Workflow
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Caption: Figure 1. Reactivity pathways of 4-Butyl-1-isocyanato-2-methylbenzene. The

"Green" path represents the desired synthesis monitored by the disappearance of the 2270

cm⁻¹ signal. The "Red" path indicates moisture-induced degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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